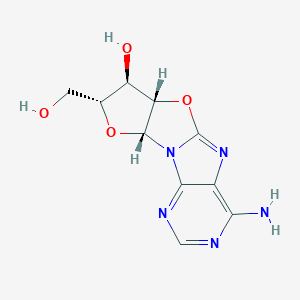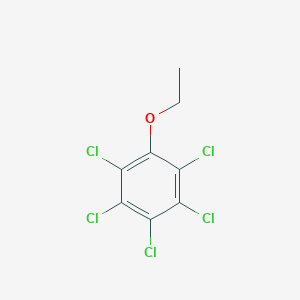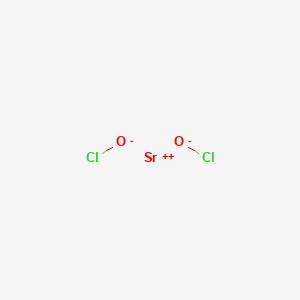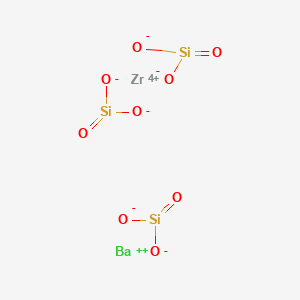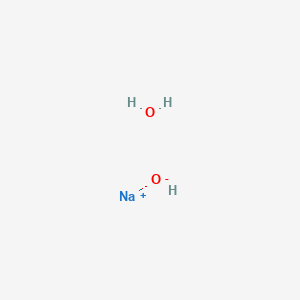
Sodium hydroxide monohydrate
Overview
Description
Sodium hydroxide monohydrate, also known as sodium hydrate, is an inorganic compound with the chemical formula NaOH·H₂O. It is a white, crystalline solid that is highly soluble in water, forming a strongly alkaline and caustic solution. This compound is widely used in various industrial and laboratory applications due to its strong basic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxide monohydrate can be synthesized by the hydration of anhydrous sodium hydroxide. The process involves the controlled addition of water to sodium hydroxide, resulting in the formation of the monohydrate form. The reaction is highly exothermic and must be carefully controlled to prevent excessive heat buildup.
Industrial Production Methods: The industrial production of sodium hydroxide typically involves the electrolysis of sodium chloride (common salt) in a process known as the chloralkali process. This process produces sodium hydroxide, chlorine gas, and hydrogen gas. The sodium hydroxide produced is then hydrated to form this compound. The reaction conditions include the use of a diaphragm or mercury cell to separate the products and ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium hydroxide monohydrate undergoes various types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form salts and water.
Saponification Reactions: Reacts with fats and oils to produce soap and glycerol.
Precipitation Reactions: Reacts with metal ions to form insoluble hydroxides.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in neutralization reactions.
Fats and Oils: Used in saponification reactions to produce soap.
Metal Salts: Used in precipitation reactions to form metal hydroxides.
Major Products Formed:
Salts: Sodium chloride, sodium sulfate, and sodium nitrate.
Soap: Sodium salts of fatty acids.
Metal Hydroxides: Iron(III) hydroxide, aluminum hydroxide, etc.
Scientific Research Applications
Sodium hydroxide monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions and titrations. It is also used in the preparation of buffer solutions and as a reagent in organic synthesis.
Biology: Used to adjust the pH of biological samples and in the preparation of cell lysis buffers.
Medicine: Used in the production of pharmaceuticals and as a cleaning agent for medical equipment.
Industry: Used in the production of paper, textiles, detergents, and biodiesel. .
Mechanism of Action
Sodium hydroxide monohydrate exerts its effects through its strong alkalinity. In aqueous solution, it dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻). The hydroxide ions are highly reactive and can break chemical bonds, particularly in proteins and lipids. This property makes sodium hydroxide an effective agent for saponification, neutralization, and cleaning. The high pH of sodium hydroxide solutions can denature proteins and disrupt cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Sodium hydroxide monohydrate can be compared with other similar compounds, such as:
Potassium Hydroxide (KOH): Similar in reactivity and used in similar applications, but potassium hydroxide is more soluble in water and has a higher molar mass.
Calcium Hydroxide (Ca(OH)₂): Less soluble in water and used primarily in construction (as lime) and water treatment.
Lithium Hydroxide (LiOH): Used in air purification systems and battery production, with different solubility and reactivity properties compared to sodium hydroxide
This compound is unique due to its high solubility, strong alkalinity, and wide range of applications in various fields.
Properties
IUPAC Name |
sodium;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJWASZNUJCEKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635808 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.012 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12200-64-5 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caustic soda monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes the crystal structure of sodium hydroxide monohydrate unique?
A: this compound exhibits a layered structure reminiscent of hydrargillite (Al(OH)₃). This structure features strong, one-dimensional, infinite hydrogen bonds between hydroxide ions (OH⁻) and water molecules (H₂O) within specific oxygen layers. [] These layers are further connected by bridge-bonds involving OH⁻ ions and H₂O molecules, contributing to the compound's overall stability. []
Q2: How is this compound used in the extraction of alkali metals from natural resources?
A: A study on Turkish trona deposits highlighted the application of this compound in alkali extraction. [] A solution of 7.3% sodium hydroxide was employed to dissolve the crude trona. [] Subsequent evaporative crystallization at 100°C yielded this compound crystals, which were then calcined to produce dense soda ash. [] This process demonstrated a 70% yield, signifying the efficacy of this compound in extracting valuable alkali metals from natural resources. []
Q3: What are the different phases observed in sodium hydroxide, and how are they related to this compound?
A: Research on phase transitions in sodium hydroxide revealed distinct phases, including α-sodium hydroxide and β-sodium hydroxide. [] While these phases are anhydrous forms of sodium hydroxide, understanding their transitions and properties is crucial when considering the behavior of this compound at elevated temperatures. [] For instance, the study identified the melting point of this compound and the subsequent dehydration process as critical stages. [] This knowledge is essential for processes involving this compound at high temperatures, like the aforementioned alkali extraction.
Q4: How can I find detailed information on the stability and compatibility of this compound with various materials?
A: While the provided research articles don't delve into specific material compatibility data, they highlight the importance of understanding the compound's behavior under different conditions. [, ] Consult chemical compatibility databases and conduct rigorous experimental testing to determine the suitability of this compound for your specific application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


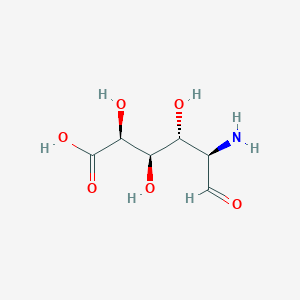
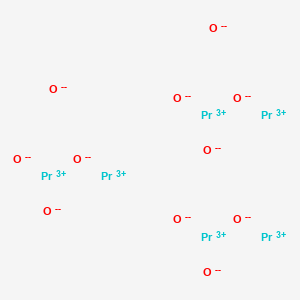
![(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82684.png)

